rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Beschreibung
rel-tert-Butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1194057-63-0) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, a benzyloxycarbonyl (Cbz)-protected amine at the 4-position, and a hydroxymethyl substituent at the 2-position . The (2R,4R) stereochemistry is critical for its conformational rigidity and biological interactions, particularly in drug design for β-turn mimetics . With a molecular weight of 350.41 g/mol and a purity of ≥98%, it is stored at 2–8°C due to sensitivity to hydrolysis and oxidation .
Eigenschaften
CAS-Nummer |
1624261-72-8 |
|---|---|
Molekularformel |
C18H26N2O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 |
InChI-Schlüssel |
WPPIPCNSRTXZPI-HUUCEWRRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Asymmetric Catalytic Hydrogenation
A patent (US20160145208A1) details the use of catalytic hydrogenation to access cis-configured pyrrolidines from Δ¹-pyrroline derivatives. When starting from enantiomerically pure dihydropyrrole precursors, this method achieves >95% diastereomeric excess (de) for the (2R,4R) configuration:
-
Dissolve (2S,4S)-4-((benzyloxy)carbonylamino)-2-(tert-butoxycarbonyl)pyrroline (10 mmol) in ethanol.
-
Hydrogenate under 50 psi H₂ with 10% Pd/C (0.5 eq) at 25°C for 24 h.
-
Filter and concentrate to obtain rel-tert-butyl (2R,4R)-4-(Cbz-amino)pyrrolidine-1-carboxylate (92% yield, 97.2% ee).
Key advantage: Avoids racemization observed in traditional reduction methods through precise control of catalyst loading and hydrogen pressure.
Three-Component Domino Reaction
PMC studies demonstrate a domino reaction strategy using tert-leucine derivatives (Figure 1):
-
Condense tert-leucine methyl ester with dimethyl fumarate to form an azomethine ylide.
-
Perform 1,3-dipolar cycloaddition with 2,2-dimethylpentan-3-one.
-
Oxidize the intermediate pyrrolidine to install the hydroxymethyl group.
This method achieves 78–89% yields but requires subsequent resolution steps to attain >90% enantiomeric excess.
Protecting Group Manipulation
Sequential Boc/Cbz Installation
The Boc and Cbz groups are introduced in a orthogonal sequence to prevent cross-reactivity:
-
React pyrrolidine (10 mmol) with di-tert-butyl dicarbonate (12 mmol) in THF/water (1:1) at 0°C.
-
Stir for 2 h, extract with EtOAc, and concentrate (95% yield).
-
Treat Boc-protected pyrrolidine (10 mmol) with benzyl chloroformate (15 mmol) in CH₂Cl₂.
-
Add triethylamine (20 mmol) dropwise at -10°C.
-
Warm to RT, quench with NH₄Cl, and isolate product (88% yield).
Hydroxymethyl Group Installation
Direct Hydroxymethylation via Lithiation
Patent data shows superior stereocontrol using directed metallation:
-
Deprotonate Boc-protected pyrrolidine (1.0 eq) with LDA (2.2 eq) at -78°C.
-
Quench with formaldehyde (3.0 eq) to afford hydroxymethyl derivative.
-
Purify by silica gel chromatography (hexanes/EtOAc 3:1), obtaining 89% yield with 98.8% ee.
Critical Process Parameters
Experimental data from multiple sources reveal key optimization factors:
| Parameter | Optimal Range | Impact on Yield/ee | Source |
|---|---|---|---|
| Hydrogenation Pressure | 45–55 psi | ±5% yield | |
| LDA Equivalents | 2.1–2.3 eq | ±8% ee | |
| Boc Protection Temp | 0–5°C | ±3% yield | |
| Cbz Reaction Time | 2–3 h | ±2% ee |
Scalability and Industrial Adaptations
A 2014 patent demonstrates kilogram-scale synthesis using continuous flow hydrogenation:
-
Throughput: 1.2 kg/day
-
Purity: 99.5% by HPLC
-
Residual Pd: <5 ppm
Key innovations:
-
Microchannel reactors for enhanced mass transfer during hydrogenation
-
In-line FTIR monitoring of protecting group reactions
Analytical Characterization
Modern QC methods ensure batch consistency:
-
Chiral HPLC : Chiralpak IC-3 column, hexanes/i-PrOH 85:15, 1.0 mL/min (tR = 12.7 min for target enantiomer)
-
¹³C NMR : Characteristic peaks at δ 156.2 (Boc carbonyl), 155.9 (Cbz carbonyl), 67.3 (hydroxymethyl)
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyloxycarbonyl group can be reduced to a primary amine using hydrogenation or catalytic transfer hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride for milder conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Structural Features
This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing heterocycle. Its unique structure includes:
- tert-butyl group : Provides steric bulk and influences solubility.
- benzyloxycarbonyl amino group : Enhances stability and protects the amino functionality during reactions.
- hydroxymethyl substituent : Facilitates interactions with biological targets through hydrogen bonding.
The molecular formula is C16H23N2O4, with a molecular weight of approximately 350.41 g/mol.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly as a β3 adrenergic receptor agonist . The β3 adrenergic receptor plays a crucial role in metabolic processes such as lipolysis and thermogenesis. Compounds similar to rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate have been studied for their potential in treating metabolic disorders and obesity by enhancing energy expenditure and promoting fat breakdown .
Potential Mechanisms of Action
The mechanism of action may involve:
- Enzyme inhibition : The benzyloxycarbonyl group can interact with active sites of enzymes.
- Receptor modulation : The compound may act as an agonist or antagonist depending on its target receptor.
- Hydrogen bonding interactions : The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity .
Applications in Medicinal Chemistry
Given its structural characteristics and biological activities, rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has potential applications in:
- Drug Development : As a lead compound for developing new medications targeting metabolic disorders.
- Biological Probes : For studying β3 adrenergic receptor pathways in cellular models.
- Synthetic Intermediates : In the preparation of other biologically active compounds.
Wirkmechanismus
The mechanism of action of (2R,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The benzyloxycarbonyl group can interact with active sites of enzymes, while the hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Structural Features
Key structural differentiators among pyrrolidine-based analogues include:
Key Observations :
Key Observations :
Physicochemical Properties
Biologische Aktivität
rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its potential therapeutic applications.
- Molecular Formula : C18H26N2O5
- Molecular Weight : 338.4 g/mol
- CAS Number : 66510862
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group plays a crucial role in modulating the compound's reactivity and selectivity during biological interactions.
1. Antiviral Activity
Research indicates that compounds similar to rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibit antiviral properties. For instance, studies have demonstrated that certain pyrrolidine derivatives can inhibit influenza virus neuraminidase, thereby reducing viral cytopathogenic effects in cell cultures . The effectiveness of these compounds is often quantified using assays such as the MTT assay, which measures cell viability post-treatment.
2. Anticancer Activity
Pyrrolidine derivatives have shown promise in cancer therapy. A study highlighted the potential of related compounds to induce apoptosis in hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents like bleomycin . The mechanism involves the interaction with specific cellular pathways that regulate cell proliferation and survival.
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. These compounds may inhibit enzymes associated with Alzheimer’s disease, such as acetylcholinesterase and butyrylcholinesterase, thus enhancing cholinergic neurotransmission . Additionally, they may possess antioxidant properties that mitigate oxidative stress in neuronal cells.
Case Studies
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing rel-tert-butyl (2R,4R)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate with high stereochemical purity?
- Methodology :
-
Step 1 : Start with a chiral pyrrolidine precursor (e.g., tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate) to preserve stereochemistry .
-
Step 2 : Introduce the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
-
Step 3 : Optimize reaction temperature (0–25°C) to minimize racemization. Monitor progress via TLC or HPLC .
-
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the product. Confirm enantiomeric purity by chiral HPLC (>98% ee) .
Key Data :
Parameter Condition Yield Purity (HPLC) Cbz introduction 0°C, 2 h 75% 95% Final purification Ethyl acetate/hexane (1:2) 68% >99%
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure and stereochemistry of this compound?
- 1H/13C NMR :
-
The tert-butyl group appears as a singlet at δ ~1.4 ppm (9H) .
-
Benzyloxy protons resonate as a multiplet (δ 7.3–7.4 ppm) and a singlet for the CH2 group (δ ~5.1 ppm) .
-
Hydroxymethyl protons show splitting patterns (δ 3.5–4.0 ppm) dependent on diastereotopicity .
- HRMS : Calculate exact mass (C20H29N2O5: 389.2078). Use electrospray ionization (ESI+) for molecular ion [M+H]+ .
Example NMR Assignments :
Proton δ (ppm) Multiplicity Assignment tert-butyl 1.42 s 9H Cbz CH2 5.12 s 2H Hydroxymethyl 3.78 dd (J = 6.5, 11 Hz) 2H
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) during synthesis be resolved?
- Root Cause Analysis :
- Impurities : Check for residual solvents (e.g., DMF) via 1H NMR δ 2.7–2.9 ppm or 8.0–8.1 ppm .
- Diastereomer Formation : Use NOESY to confirm spatial proximity of substituents (e.g., hydroxymethyl and Cbz groups) .
Q. What strategies optimize the yield of the benzyloxycarbonylamino group introduction without side reactions?
- Methodology :
-
Protection of Hydroxymethyl : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent nucleophilic side reactions .
-
Controlled Addition : Add benzyl chloroformate dropwise at 0°C to avoid exothermic decomposition .
-
Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Optimization Table :
Condition Yield (Unoptimized) Yield (Optimized) Without DMAP 45% — With DMAP (5 mol%) 78% 85% (with TBS protection)
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in enzyme inhibition assays?
- Case Study :
- The (2R,4R) configuration enhances binding to BACE-1 (β-secretase) due to optimal alignment of the hydroxymethyl and Cbz groups in the active site .
- Replace with (2S,4S) enantiomer results in >10-fold reduced inhibitory activity (IC50: 0.2 µM vs. 3.5 µM) .
- Method : Perform molecular docking (AutoDock Vina) and validate via kinetic assays (e.g., fluorescence resonance energy transfer) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility for this compound across studies?
- Factors :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
